molecular formula C17H13NO3 B189328 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 35975-86-1

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B189328
CAS No.: 35975-86-1
M. Wt: 279.29 g/mol
InChI Key: CCWROOWBCZEPAQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H13NO3. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with a benzyl group at the 1-position, a keto group at the 4-position, and a carboxylic acid group at the 3-position.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the HIV-1 integrase strand transfer inhibitor . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

The compound interacts with its target by inhibiting the action of the HIV-1 integrase enzyme . This inhibition prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus.

Biochemical Pathways

The affected pathway is the HIV replication cycle , specifically the integration step. By inhibiting the integrase enzyme, the compound disrupts this pathway and prevents the virus from replicating within the host cells .

Result of Action

The molecular effect of the compound’s action is the inhibition of the HIV-1 integrase enzyme . On a cellular level, this results in the prevention of viral DNA integration and subsequent replication within the host cells. This can lead to a decrease in viral load and potentially slow the progression of HIV infection.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of anthranilic acid derivatives with benzyl halides, followed by cyclization and oxidation steps. The reaction conditions typically include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and advanced purification techniques to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in drug discovery and development.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its role in developing new therapeutic agents for treating infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzyl group at the 1-position and the carboxylic acid group at the 3-position makes it a valuable scaffold for designing new drugs and chemical entities .

Properties

IUPAC Name

1-benzyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16-13-8-4-5-9-15(13)18(11-14(16)17(20)21)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWROOWBCZEPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301587
Record name 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-86-1
Record name NSC144504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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